molecular formula C17H18O3 B1326358 3-(1,3-Dioxan-2-YL)-2'-propionaphthone CAS No. 898756-35-9

3-(1,3-Dioxan-2-YL)-2'-propionaphthone

Cat. No.: B1326358
CAS No.: 898756-35-9
M. Wt: 270.32 g/mol
InChI Key: DEXBVFCIYISFQO-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-2'-propionaphthone is a naphthalene-derived compound featuring a 1,3-dioxane ring substituted at the 3-position and a propanone (propionyl) group at the 2'-position of the naphthalene backbone.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-naphthalen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-16(8-9-17-19-10-3-11-20-17)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,17H,3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXBVFCIYISFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646031
Record name 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-35-9
Record name 3-(1,3-Dioxan-2-yl)-1-(2-naphthalenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Drug Delivery Systems

One of the prominent applications of 3-(1,3-Dioxan-2-YL)-2'-propionaphthone is in drug delivery systems. Its ability to form stable complexes with drugs enhances the bioavailability and efficacy of therapeutic agents. Recent studies have shown that incorporating this compound into amphiphilic copolymers can lead to improved encapsulation efficiency and controlled release profiles.

  • Case Study : A study demonstrated that polymeric micelles containing this compound significantly improved the solubility and stability of hydrophobic drugs, leading to enhanced cellular uptake and therapeutic effects in cancer cell lines .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The dioxane moiety is believed to enhance binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents.

  • Case Study : In a comparative study, derivatives of this compound were tested against various bacterial strains, showing significant inhibitory effects. The mechanism was linked to the compound's ability to disrupt bacterial cell membranes.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies suggest that it induces apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival.

  • Mechanism of Action :
    • Enzyme Modulation : It may interact with specific enzymes involved in metabolic pathways.
    • Covalent Bond Formation : As an electrophile, it can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Polymer Science Applications

In polymer science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.

  • Application Example : The use of this compound in creating high-performance plastics has been explored due to its high refractive index and heat resistance properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1,3-Dioxan-2-yl) Ethyl Acetate

  • Structure : Contains a 1,3-dioxane ring linked to an ethyl acetate group.
  • Reactivity: Produced via ozonolysis of cyclic hydrocarbons (e.g., CHA) followed by hydration and reaction with propanal. The acetate group increases volatility (vapor pressure: ~5×10⁻⁷ atm) compared to naphthone derivatives .
  • Stability : Likely less stable than 3-(1,3-Dioxan-2-YL)-2'-propionaphthone due to the absence of aromatic stabilization.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • Structure : A sulfonated naphthalene derivative with hydroxyl and sulfonate groups at the 1,3-positions.
  • Solubility : High water solubility due to ionic sulfonate groups, contrasting with the hydrophobic naphthone core of this compound .
  • Applications: Used in dyes and surfactants, whereas the target compound may find use in non-polar solvents or polymer matrices.

2'-Propionaphthone Derivatives Without Dioxane Substituents

  • Thermal Stability : Lower melting points compared to dioxane-containing analogs due to reduced molecular rigidity.

Comparative Data Table

Compound Key Functional Groups Solubility (Water) Reactivity (Electrophilic Sites) Stability (Acidic Conditions)
This compound Naphthone, 1,3-dioxane Low High (ketone) Moderate-High
2-(1,3-Dioxan-2-yl) Ethyl Acetate Acetate, 1,3-dioxane Moderate Low Low
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate Sulfonate, hydroxyl High Low (ionic) High

Research Findings and Gaps

  • Synthetic Pathways: The dioxane ring in this compound may form via cyclization reactions similar to those observed in ozonolysis byproducts (e.g., ), though direct mechanistic studies are lacking .
  • Thermal Behavior: Predicted to exhibit higher thermal stability than non-aromatic dioxane derivatives due to resonance stabilization of the naphthalene system.
  • Knowledge Gaps: Experimental data on solubility, crystallinity, and catalytic applications are absent in the reviewed literature.

Biological Activity

3-(1,3-Dioxan-2-YL)-2'-propionaphthone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound features a dioxane ring, which is known to enhance the reactivity of organic compounds. The presence of methoxy groups in similar derivatives has been linked to improved binding affinity and biological activity. The structural formula can be represented as follows:

C15H16O3\text{C}_{15}\text{H}_{16}\text{O}_{3}

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar functional groups can induce cytotoxic effects in various cancer cell lines. A notable example includes a derivative that demonstrated an IC50 value of less than 5 µM against certain tumor lines, indicating strong cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AJeKo-1<5Spliceosome modulation
Compound BJVM-2<5Cell cycle arrest in G2/M
This compoundVariousTBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with findings suggesting that it may inhibit the growth of specific bacterial strains. Similar compounds have been reported to possess activity against Mycobacterium tuberculosis, indicating that this compound could also exhibit such properties .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. The dioxane moiety may facilitate cellular uptake and modulate enzyme activities or cell signaling pathways. For example, the mechanism may include:

  • Enzyme Modulation : Compounds with dioxane rings have been shown to affect enzyme activities, potentially leading to altered metabolic pathways.
  • Cell Signaling Interference : Similar compounds have been reported to interfere with cell signaling pathways associated with cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. For instance:

  • Study on Fluorescent Inhibitors : A study demonstrated that derivatives with dioxane groups could gradually release active components leading to long-term inhibition of specific cellular processes .
  • Antimicrobial Efficacy : Research on dioxane-containing compounds indicated significant activity against both replicating and non-replicating forms of Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating resistant strains .

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